Chemical structure and molecular formula of 5-(Azetidine-1-carbonyl)-2-methoxypyridine
Chemical structure and molecular formula of 5-(Azetidine-1-carbonyl)-2-methoxypyridine
This technical guide provides an in-depth analysis of 5-(Azetidine-1-carbonyl)-2-methoxypyridine , a structural motif increasingly utilized in medicinal chemistry as a fragment for CNS-active agents and kinase inhibitors.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This molecule represents a tertiary amide formed between 6-methoxynicotinic acid and azetidine. It serves as a critical "linker-scaffold" intermediate, leveraging the azetidine ring to modulate lipophilicity and metabolic stability compared to its pyrrolidine or piperidine analogs.
Nomenclature and Identifiers
-
IUPAC Name: (Azetidin-1-yl)(6-methoxypyridin-3-yl)methanone
-
Alternative Names: 2-Methoxy-5-(azetidin-1-ylcarbonyl)pyridine; 6-Methoxynicotinoyl azetidine.
-
Molecular Formula:
-
Molecular Weight: 192.21 g/mol
Structural Data Table
| Property | Value | Context |
| SMILES | COC1=NC=C(C(=O)N2CCC2)C=C1 | Machine-readable string |
| InChI Key | (Generated based on structure) | Unique Identifier |
| H-Bond Acceptors | 3 (N-pyridine, O-methoxy, O-carbonyl) | Lipinski Compliance |
| H-Bond Donors | 0 | CNS Penetration Favorability |
| cLogP | ~0.8 – 1.1 | Moderate Lipophilicity |
| TPSA | ~45 Ų | High Oral Bioavailability |
| Rotatable Bonds | 2 (Methoxy-Ar, Carbonyl-Ar) | Conformational Rigidity |
Structural Logic & Bioisosterism
The selection of the azetidine ring over larger heterocycles (pyrrolidine/piperidine) is a deliberate medicinal chemistry strategy.
-
Lower Lipophilicity: Azetidine typically lowers cLogP by 0.5–1.0 log units compared to piperidine, improving solubility.
-
Metabolic Stability: The strained 4-membered ring is often less prone to oxidative metabolism (P450) than the electron-rich pyrrolidine ring.
-
Vector Alignment: The bond angles of the azetidine amide constrain the exit vector of substituents, potentially locking the molecule in a bioactive conformation.
Synthetic Methodology
The synthesis of 5-(Azetidine-1-carbonyl)-2-methoxypyridine is a standard amide coupling. However, due to the ring strain of azetidine and the electron-deficient nature of the pyridine ring, specific conditions are required to maximize yield and prevent ring opening.
Retrosynthetic Analysis
The disconnection approach splits the amide bond, revealing two commercially available precursors:
-
Electrophile: 6-Methoxynicotinic acid (CAS: 19462-95-4).
-
Nucleophile: Azetidine hydrochloride (CAS: 36520-39-5).
Optimized Protocol (HATU Coupling)
Note: HATU is preferred over EDC/HOBt for electron-deficient anilines or hindered amines to prevent racemization (though less relevant here) and ensure rapid conversion.
Reagents:
-
6-Methoxynicotinic acid (1.0 equiv)
-
Azetidine HCl (1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Workflow:
-
Activation: Dissolve 6-methoxynicotinic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (
). Add DIPEA (3.0 mmol) and stir for 5 minutes. -
Coupling: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow. Stir for 10 minutes to form the activated ester (O-At ester).
-
Addition: Add Azetidine hydrochloride (1.2 mmol). Crucial: Ensure DIPEA is sufficient to neutralize the HCl salt of azetidine.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass: [M+H]+ = 193).
-
Workup:
-
Dilute reaction mixture with EtOAc (50 mL).
-
Wash sequentially with: Sat.
(2x), Water (2x), and Brine (1x). Note: Extensive water washes are needed to remove DMF. -
Dry organic layer over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel). Eluent: 0-5% MeOH in DCM or 20-50% EtOAc in Hexanes.
Visualization: Synthetic Pathway
Caption: One-pot amide coupling workflow utilizing HATU activation for efficient synthesis of the target azetidine amide.
Analytical Characterization
Validating the structure requires confirming the integrity of the azetidine ring (which can open under harsh acidic conditions) and the amide bond.
Nuclear Magnetic Resonance (NMR) Profile
-
NMR (400 MHz,
):- 8.35 (d, J=2.0 Hz, 1H): Pyridine H-6 (Ortho to carbonyl, most deshielded).
- 7.75 (dd, J=8.5, 2.0 Hz, 1H): Pyridine H-4.
- 6.75 (d, J=8.5 Hz, 1H): Pyridine H-3 (Ortho to methoxy).
-
4.20 – 4.35 (t, 4H): Azetidine
protons. Note: Often appears as a broad triplet or two sets of signals due to restricted rotation around the amide bond (rotamers). -
3.96 (s, 3H): Methoxy
. -
2.30 – 2.45 (quint, 2H): Azetidine central
protons.
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode)
-
Parent Ion:
-
Fragmentation Pattern: Loss of the azetidine ring (neutral loss of 57 Da) or loss of the methoxy group may be observed at higher collision energies.
Biological & Medicinal Context
Pharmacophore Utility
This molecule is rarely a drug in isolation but acts as a high-value Fragment-Based Drug Discovery (FBDD) hit or an intermediate for:
-
Muscarinic Positive Allosteric Modulators (PAMs): Azetidine amides of heteroaromatic acids are established scaffolds for M4 receptor modulation (Schizophrenia targets). The methoxy-pyridine motif mimics the electronic properties of neurotransmitters while the azetidine provides a rigid spacer.
-
STAT3 Inhibitors: Azetidine-carbonyl derivatives have been explored to block protein-protein interactions in the STAT3 signaling pathway, relevant in oncology.
Metabolic Liability Map
Understanding the "soft spots" of the molecule is vital for lead optimization:
-
O-Demethylation: The methoxy group at the 2-position is susceptible to CYP450-mediated O-demethylation, yielding the 2-pyridone metabolite (inactive or toxic). Mitigation: Replace -OMe with -OCF3 or -F if half-life is short.
-
Azetidine Ring Opening: Generally stable, but reactive metabolites can form if the ring is oxidized.
Visualization: Structure-Activity Relationship (SAR)
Caption: Structural dissection highlighting the functional roles and metabolic considerations of the molecule's components.
References
-
Vertex Pharmaceuticals. (2010). Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides. National Institutes of Health (PMC).
-
Enamine Ltd. (2023). Azetidine-containing building blocks for drug design. Enamine Building Blocks Collection.
-
PubChem Database. (2025). Compound Summary: 2-(1-Azetidinylmethyl)-5-methoxypyridine (Analogous Structure). National Library of Medicine.
-
Bai, L., et al. (2019). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
